1-Adamantaneacetyl chloride
Overview
Description
Synthesis Analysis
1-Adamantaneacetyl chloride can be synthesized through a series of reactions involving the adamantane backbone. The process typically starts with the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, which is then treated with suitable reagents to obtain the desired product. The synthesized compound's structure can be confirmed using techniques such as elemental analyses, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy, along with single-crystal X-ray diffraction studies for detailed molecular structure analysis (Saeed, Erben, & Bolte, 2013).
Molecular Structure Analysis
The molecular and crystal structure of 1-adamantaneacetyl chloride derivatives can be determined by single-crystal X-ray analysis. These analyses reveal that such compounds often crystallize in specific systems with well-defined space groups, showcasing the unique molecular conformation stabilized by intramolecular and intermolecular hydrogen bonds. The structural analysis also includes Hirshfeld surface analysis to understand the crystal packing and interactions within the structure (Arshad et al., 2021).
Chemical Reactions and Properties
1-Adamantaneacetyl chloride undergoes various chemical reactions, leading to the formation of novel compounds with significant applications. These reactions include coupling with different reagents to form derivatives that exhibit a range of chemical properties, including potential biological activities. For instance, the reaction with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes can yield a variety of 1-adamantanecarboxylic acid esters, amides, and thio esters, highlighting the compound's versatility as a chemical precursor (Dikusar et al., 2004).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties : Compounds derived from 1-adamantaneacetyl chloride, such as novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, have demonstrated promising antimicrobial and anti-inflammatory properties (A. Kadi et al., 2007).
Synthesis of Thioureas : Adamantane-1-carbonyl chloride, related to 1-adamantaneacetyl chloride, was used in the synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, showcasing structural stability and potentially offering anticancer properties (A. Saeed et al., 2013).
Antibacterial Activity and Anti-inflammatory Applications : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from 1-adamantaneacetyl chloride have shown potent antibacterial activity and dose-dependent anti-inflammatory effects (E. S. Al-Abdullah et al., 2014).
Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate, involving the use of adamantane derivatives, indicated potential anticancer properties (N. Arshad et al., 2021).
Chemical Reactions and Synthesis of Derivatives : 1-Adamantaneacetyl chloride has been instrumental in synthesizing various adamantane derivatives with applications ranging from biomaterials to pharmaceuticals (E. Dikusar et al., 2004; Daniel Gräbner et al., 2002).
Improved CO2 Separation Performance : Adamantane-grafted polymers, derived from adamantane derivatives, have shown significantly enhanced CO2 permeability and selectivity, surpassing the Robeson upper bound for CO2/N2 and CO2/CH4 gas separation (Zhenggong Wang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneacetyl chloride | |
CAS RN |
19835-38-2 | |
Record name | 1-ADAMANTANEACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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